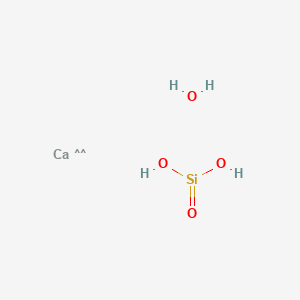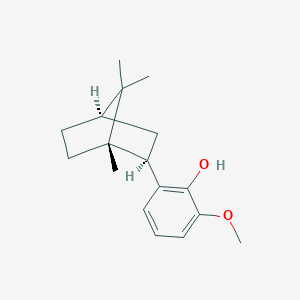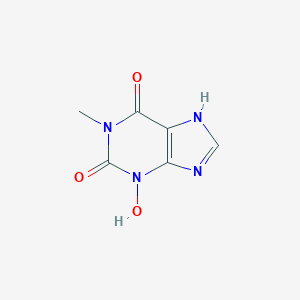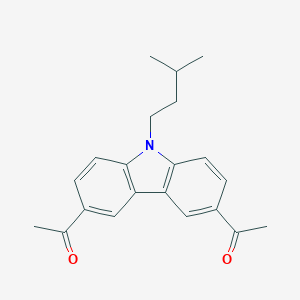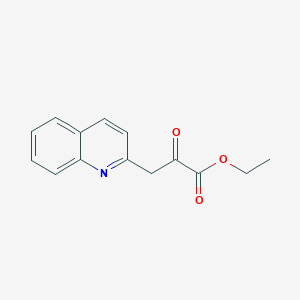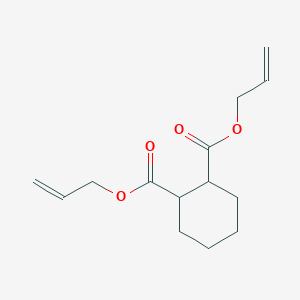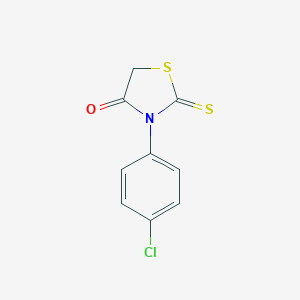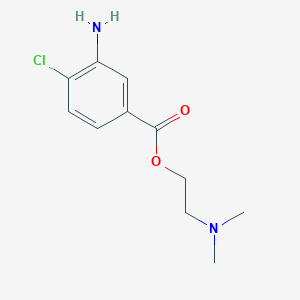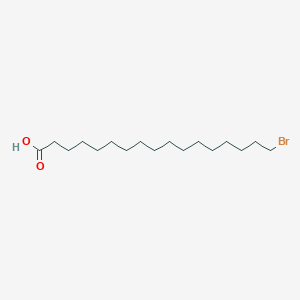
17-Bromoheptadecanoic acid
Overview
Description
Synthesis Analysis
The synthesis of 17-Bromoheptadecanoic acid and its derivatives involves nucleophilic substitution reactions and radiochemical synthesis methods. For instance, a method for preparing n.c.a. [17-18F]-fluoroheptadecanoic acid through a nucleophilic 18F-for-Br substitution in the methyl ester of 17-bromoheptadecanoic acid has been reported, yielding high radiochemical yields after HPLC purification (Coenen et al., 1986).
Molecular Structure Analysis
The molecular structure of 17-Bromoheptadecanoic acid derivatives has been analyzed through X-ray diffraction, revealing insights into the packing and conformation of molecules. For example, the crystal structure of cholesteryl 17-bromoheptadecanoate demonstrated different conformations around the ester group and highlighted the packing interactions between cholesterol and hydrocarbon chains (Abrahamsson & Dahlén, 1976).
Chemical Reactions and Properties
17-Bromoheptadecanoic acid participates in various chemical reactions, including halogen exchange and esterification, to produce radiolabeled fatty acids for medical imaging. These reactions are crucial for synthesizing compounds with specific properties for myocardial imaging and studying fatty acid metabolism (Goodman et al., 1982).
Physical Properties Analysis
The synthesis methods significantly influence the physical properties of 17-Bromoheptadecanoic acid derivatives, such as solubility and phase behavior. Research on mixed monolayers of heptadecanoic acid with halogenated hydrocarbons at the air/water interface has provided insights into the effects of temperature and metal ions on monolayer behavior, which is relevant for understanding the physical properties of these compounds (Silva et al., 1996).
Scientific Research Applications
Radiopharmaceutical Applications :
- Nucleophilic Fluorination : A study demonstrated the preparation of [17-18F]-fluoroheptadecanoic acid via aminopolyether supported, nucleophilic fluorination of 17-bromoheptadecanoic acid. This method achieved high yields and specific activities suitable for medical applications (Coenen et al., 1986).
- Synthesis for Imaging Agents : 17-bromoheptadecanoic acid has been used for synthesizing radiohalogenated agents like 17-[131I]iodo-9-telluraheptadecanoic acid, potentially useful for myocardial fatty acid metabolism evaluation (Goodman et al., 1982).
Crystal Structure Analysis :
- Studies on cholesteryl 17-bromoheptadecanoate revealed insights into its crystal structure, providing valuable information about molecular packing and conformation (Abrahamsson & Dahlén, 1976); (Abrahamsson & Dahlén, 1977).
Metabolic Studies :
- In metabolic studies, compounds like 17-[4-(2-[18F]fluoroethyl)-1H-1,2,3-triazol-1-yl]-6-thia-heptadecanoic acid showed potential for evaluating myocardial fatty acid metabolism (Kim et al., 2009).
- [17-123I]iodoheptadecanoic acid was studied for myocardial imaging and metabolic analysis, demonstrating its utility in identifying infarcted or ischemic regions (Freundlieb et al., 1980).
Safety And Hazards
The safety information for 17-Bromoheptadecanoic acid includes several hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
properties
IUPAC Name |
17-bromoheptadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33BrO2/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(19)20/h1-16H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABSTWMSOFZKEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCBr)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40926997 | |
| Record name | 17-Bromoheptadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40926997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-Bromoheptadecanoic acid | |
CAS RN |
13099-35-9 | |
| Record name | 17-Bromoheptadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13099-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 17-Bromoheptadecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013099359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17-Bromoheptadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40926997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17-bromoheptadecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.728 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



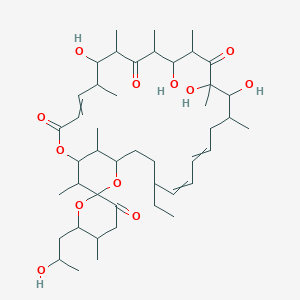
![3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid](/img/structure/B75843.png)
